molecular formula C19H26ClN3O B12785230 Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride CAS No. 84227-75-8

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride

Cat. No.: B12785230
CAS No.: 84227-75-8
M. Wt: 347.9 g/mol
InChI Key: IRPGCNODZUBVPB-UHFFFAOYSA-N
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Description

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19-H25-N3-O.Cl-H and a molecular weight of 347.93 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of p-amino benzamide with m-((diethylamino)methyl)benzyl chloride under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This results in the depression of ventricular excitability and an increase in the stimulation threshold of the ventricle during diastole .

Comparison with Similar Compounds

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

84227-75-8

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H

InChI Key

IRPGCNODZUBVPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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